![molecular formula C20H18FN5O3 B2725176 N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-33-7](/img/structure/B2725176.png)
N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methoxyphenyl group, and a tetrahydroimidazotriazine carboxamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a large number of atoms. The structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications
Pharmacological Activities
Compounds related to N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide have been extensively studied for their potential pharmacological activities. For instance, derivatives of the pyrazolo[1,5-a]-1,3,5-triazine ring system have been evaluated as bioisosteric replacements for adenine derivatives, leading to the discovery of new classes of potent phosphodiesterase type 4 inhibitors. These inhibitors have shown high isoenzyme selectivity and strong inhibition of LPS-induced TNF-alpha release from human mononuclear cells, highlighting their potential in anti-inflammatory applications (Raboisson et al., 2003).
Antitumor and Antimicrobial Activities
Research on carbendazim derivatives, including those with triazine moieties, has revealed antitumor activities against pancreatic tumor cells and some efficacy in mice, although these compounds were not effective against other tumor types. This suggests a selective antitumor potential for certain triazine derivatives (Remers et al., 2015). Additionally, novel benzodifuranyl derivatives, including triazine compounds, have demonstrated significant analgesic and anti-inflammatory activities, with some showing high COX-2 selectivity (Abu‐Hashem et al., 2020).
Antiviral Research
Derivatives of imidazo[1,5-a]-1,3,5-triazine carrying benzyl groups have been synthesized and tested for their inhibitory effects on the replication of ortho- and paramyxoviruses. Specific structural features, such as the simultaneous presence of benzyl and thio groups, were essential for selective biological activity against these viruses (Golankiewicz et al., 1995).
Material Science Applications
In material science, the synthesis of dendrimeric complexes involving triazine cores has been explored. For example, triazine-centered dendrimeric ligands have been synthesized and characterized, showing potential in magnetic materials due to their unique structural properties and magnetic behaviors (Uysal & Koç, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-29-16-8-6-15(7-9-16)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKOVBXKOVMBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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